molecular formula C25H25FN4O3S B2549430 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide CAS No. 403729-19-1

1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide

Cat. No. B2549430
CAS RN: 403729-19-1
M. Wt: 480.56
InChI Key: FEYBKEQZQZTQFU-UHFFFAOYSA-N
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Description

1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H25FN4O3S and its molecular weight is 480.56. The purity is usually 95%.
BenchChem offers high-quality 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound's structural framework serves as a basis for synthesizing a range of fluoroquinolone-based derivatives with significant antimicrobial activity. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule related to the chemical structure , demonstrating antifungal and antibacterial activities (Patel & Patel, 2010). This indicates the compound's utility in developing new antimicrobial agents.

Pharmacokinetics and Metabolism

Research into similar compounds has provided insights into their pharmacokinetics and metabolism. For example, Renzulli et al. (2011) investigated the disposition and metabolism of a novel orexin receptor antagonist, highlighting the compound's elimination routes and metabolic pathways (Renzulli et al., 2011). Such studies are crucial for understanding the safety and efficacy profiles of new drugs.

Chemotherapeutic Potential

Compounds with structural similarities to "1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide" have been explored for their chemotherapeutic potential. For example, Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, indicating potential cytotoxicity against cancer cell lines (Nowak et al., 2015). This suggests the compound's framework could be useful in designing new anticancer agents.

Antibacterial Mechanism and SAR

The structural analogs of the compound have also been studied for their antibacterial mechanisms and structure-activity relationships (SAR). Kuramoto et al. (2003) discovered potent antibacterial activities in compounds with certain structural features, shedding light on how modifications to the chemical structure can enhance antimicrobial efficacy (Kuramoto et al., 2003).

Future Directions

The future research directions for this compound could include further studies on its synthesis, structure, reactivity, mechanism of action, properties, safety, and potential applications. For example, the development of efficient and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, the study of the biological activity of piperidine derivatives is a promising area of research .

properties

IUPAC Name

1-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3S/c1-2-11-30-24(33)19-8-7-17(23(32)29-12-9-16(10-13-29)22(27)31)14-21(19)28-25(30)34-15-18-5-3-4-6-20(18)26/h2-8,14,16H,1,9-13,15H2,(H2,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYBKEQZQZTQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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